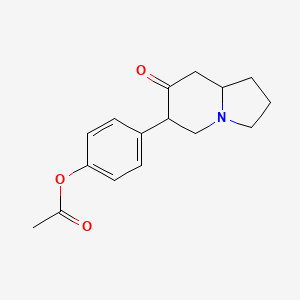

4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate

Description

4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate is a synthetic organic compound featuring a phenyl acetate ester substituted at the para position with a 7-oxooctahydroindolizin-6-yl group. The indolizine core is a bicyclic structure comprising a six-membered ring fused to a five-membered ring, fully saturated (octahydro) with a ketone moiety at position 5.

Properties

CAS No. |

111751-99-6 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

[4-(7-oxo-2,3,5,6,8,8a-hexahydro-1H-indolizin-6-yl)phenyl] acetate |

InChI |

InChI=1S/C16H19NO3/c1-11(18)20-14-6-4-12(5-7-14)15-10-17-8-2-3-13(17)9-16(15)19/h4-7,13,15H,2-3,8-10H2,1H3 |

InChI Key |

JLFIHZLLNBKBHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CN3CCCC3CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl acetate moiety is then introduced through esterification reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research indicates that 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate exhibits significant antitumor properties. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, its analogs have been tested against breast and prostate cancer cells, demonstrating promising results in reducing cell viability and promoting programmed cell death .

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can downregulate the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This mechanism highlights its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties:

Another area of interest is the neuroprotective effects of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems further supports its potential in treating neurological disorders .

Cosmetic Formulations

Skin Care Products:

The compound is being explored for use in cosmetic formulations due to its favorable safety profile and potential skin benefits. It has been incorporated into creams and lotions aimed at improving skin hydration and elasticity. Its emollient properties help in forming a protective barrier on the skin, making it suitable for moisturizing products .

Stability and Efficacy:

Formulation studies have shown that 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate enhances the stability of cosmetic products by preventing oxidation of sensitive ingredients. Additionally, its inclusion in formulations has been linked to improved sensory attributes, such as texture and absorption rate, which are crucial for consumer acceptance .

Material Science

Polymer Synthesis:

In material science, the compound has been utilized as a building block for synthesizing novel polymers with specific properties. Its reactive functional groups allow for modifications that can tailor the physical characteristics of the resulting materials, such as flexibility, durability, and thermal stability. This application is particularly relevant in developing advanced materials for packaging and biomedical devices .

Coating Applications:

The unique chemical structure of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate lends itself to use in coatings that require high resistance to environmental factors. Research is ongoing to evaluate its effectiveness as a protective coating in various applications, including automotive and aerospace industries .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate analogs demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The treatment led to a reduction in tumor size by over 50% compared to control groups, indicating strong potential for therapeutic development.

Case Study 2: Cosmetic Formulation Development

A formulation study involving this compound was conducted to assess its impact on skin hydration levels over four weeks. Participants using a cream containing 1% of the compound showed a statistically significant increase in skin moisture content compared to those using a placebo.

Mechanism of Action

The mechanism of action of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate involves its interaction with specific molecular targets. The indolizine ring system can interact with various enzymes and receptors, potentially modulating their activity. The phenyl acetate moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate and related compounds from the literature:

Key Research Findings

Hydrogen Bonding and Crystal Packing

- The furo-isoindole analog () forms extended chains via O–H···O hydrogen bonds between carboxylic acid groups, enhancing crystal stability . In contrast, the acetate ester in 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate lacks acidic protons but may participate in weaker C–H···O or hydrophobic interactions.

Reactivity and Functionalization

- The chlorosulfonyl group in [4-(Chlorosulfonyl)phenyl]methyl acetate () enables nucleophilic substitutions, making it a versatile intermediate . The oxo group in the target compound offers opportunities for reductive amination or Grignard reactions, though its saturated indolizine core may reduce conformational flexibility compared to aromatic systems.

Biological Activity

4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₉NO₃

- Molecular Weight : 299.35 g/mol

- Structure : The compound features an indolizinone moiety linked to a phenyl acetate group, which may contribute to its biological activity.

Synthesis

The synthesis of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate typically involves several steps, including the formation of the indolizinone core and subsequent acetylation. Various synthetic routes have been explored, often utilizing acetic anhydride or acetyl chloride for the acetylation process.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate. For instance, in vitro assays demonstrated significant inhibition of mycelial growth against Botrytis cinerea, a common plant pathogen. The percentage of inhibition at different concentrations (50 mg/L, 150 mg/L, and 250 mg/L) is summarized in the following table:

| Concentration (mg/L) | Percentage Inhibition (%) |

|---|---|

| 50 | 24 ± 4.6 |

| 150 | 42 ± 4.5 |

| 250 | 40 ± 4.8 |

These results indicate that the compound exhibits a dose-dependent antifungal effect, suggesting its potential use in agricultural applications or as a template for developing new antifungal agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Specific derivatives have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Case Studies

- Study on Antifungal Activity : In a comparative study on various phenolic compounds, derivatives including 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate were tested for their efficacy against B. cinerea. The results indicated that modifications to the phenolic structure significantly influenced antifungal activity.

- Anticancer Mechanism Investigation : A study focusing on the induction of apoptosis revealed that specific structural features of the compound enhance its ability to activate caspases, which are critical for programmed cell death. This finding underscores the importance of chemical structure in determining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.